Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate
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Overview
Description
Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C10H8N2O5 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a hydroxyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-hydroxybenzoate followed by the introduction of a cyano group through a substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and cyanide salts for the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ethyl 4-cyano-5-oxo-2-nitrobenzoate.
Reduction: Formation of ethyl 4-cyano-5-hydroxy-2-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-nitrobenzoate
- Ethyl 4-cyano-2-nitrobenzoate
- Ethyl 4-cyano-5-aminobenzoate
Uniqueness
Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate is unique due to the presence of both a cyano group and a nitro group on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
ethyl 4-cyano-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C10H8N2O5/c1-2-17-10(14)7-4-9(13)6(5-11)3-8(7)12(15)16/h3-4,13H,2H2,1H3 |
InChI Key |
KTQDSNCJFRCUJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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